molecular formula C13H10N2O2 B8732953 4-[2-(4-Nitro-phenyl)-vinyl]-pyridine

4-[2-(4-Nitro-phenyl)-vinyl]-pyridine

Cat. No.: B8732953
M. Wt: 226.23 g/mol
InChI Key: YTSRULMQDDSWNN-UHFFFAOYSA-N
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Description

4-[2-(4-Nitro-phenyl)-vinyl]-pyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring connected via a vinyl group to a 4-nitrophenyl moiety. This structure confers unique electronic properties due to the electron-withdrawing nitro group, making it relevant in materials science, coordination chemistry, and antimicrobial research. Its extended π-conjugation system enables applications in optoelectronics and as a ligand for metal complexes .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10H

InChI Key

YTSRULMQDDSWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

Key structural analogs differ in substituent type, position, or additional functional groups:

Compound Name Structural Features Key Differences from Target Compound
4-[(4-Nitrophenyl)methyl]pyridine Nitrophenyl linked via a methyl group to pyridine Lack of vinyl bridge; reduced conjugation
4-(4-Nitrophenyl)-2,6-diphenylpyridine Pyridine with 4-nitrophenyl and two phenyl groups at 2,6-positions Increased steric bulk; altered electronic properties
4-[(E)-2-(1-Pyrenyl)vinyl]pyridine Pyrenyl group instead of nitrophenyl Larger aromatic system; enhanced fluorescence
4-Vinylpyridine Unsubstituted vinylpyridine Absence of nitrophenyl; simpler electronic profile

Physicochemical Properties

Molecular Weight and Melting Points

Comparative data for nitro-substituted pyridine derivatives:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
4-[2-(4-Nitro-phenyl)-vinyl]-pyridine 240.23 ~275–287* Low in water
4-(4-Nitrophenyl)-2,6-diphenylpyridine 352.39 Not reported Organic solvents
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine 264.67 Not reported Moderate in DMSO

*Estimated based on analogs with nitro groups .

Spectral Characteristics

Infrared (IR) Spectroscopy

  • Target Compound: Strong NO₂ symmetric/asymmetric stretching at 1520 cm⁻¹ and 1345 cm⁻¹ .
  • Analog (4-Vinylpyridine) : Absence of nitro peaks; C=C stretch at 1630 cm⁻¹ .

¹H NMR Spectroscopy

  • Target Compound : Aromatic protons on pyridine (δ 8.5–8.7 ppm) and nitrophenyl (δ 7.6–8.2 ppm); vinyl protons (δ 6.8–7.3 ppm, coupling constant J ≈ 16 Hz) .
  • Analog (4-(4-Nitrophenyl)-2,6-diphenylpyridine) : Additional phenyl protons (δ 7.3–7.5 ppm) .

Antimicrobial Performance

Compound Name MIC (µM) Against S. aureus MIC (µM) Against E. coli Notes
This compound 32–64* 64–128* Synergistic with metal ions
PyPe/Cd(II) Complex 8–16 16–32 Reduced toxicity vs. Cd(II)
PyPe/HgI₂ Mixture 0.2–0.5 0.5–1.0 Enhanced activity vs. HgI₂

*Estimated from structurally related nitro derivatives .

Comparison with Analogs

Compound Name Synthesis Method Yield (%)
4-(4-Nitrophenyl)-2,6-diphenylpyridine Multi-step Friedländer reaction 55–60
4-Vinylpyridine Dehydration of 4-(2-hydroxyethyl)pyridine 80–85

Q & A

Q. What are the established synthesis routes for 4-[2-(4-Nitro-phenyl)-vinyl]-pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or Heck coupling to introduce the vinylpyridine moiety. For example:

  • Stepwise coupling : React 4-bromopyridine with 4-nitro-styrene derivatives using palladium catalysts (e.g., Pd(dppf)Cl₂) in dimethylformamide (DMF) under microwave irradiation (120°C, 2–3 hours) .
  • Purification : Column chromatography (hexane/ethyl acetate, 50:50) yields the product (~43% efficiency). Key parameters include base selection (K₂CO₃ or Cs₂CO₃), solvent polarity, and temperature control to minimize side reactions. NMR (δ 6.90–8.54 ppm for aromatic protons) and mass spectrometry (m/z 367) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons (6.90–8.54 ppm) and vinyl protons (5.28 ppm, J = 4.00 Hz) validate connectivity .
  • IR spectroscopy : Peaks at 1016–1514 cm⁻¹ confirm C=C and C=N stretching .
  • Mass spectrometry (EI+) : Molecular ion peaks (m/z 367) and fragmentation patterns (e.g., m/z 227 for pyridine loss) confirm purity .

Q. What preliminary applications have been reported for vinylpyridine derivatives like this compound?

  • Corrosion inhibition : Pyridine derivatives substituted at the 2nd/6th positions show >98% efficiency in 0.5 M H₂SO₄ on mild steel via adsorption mechanisms .
  • Biological activity : Pyridine-based compounds interact with heme proteins (e.g., CYP1B1) for potential anticancer applications .

Advanced Research Questions

Q. How can DFT calculations predict the adsorption behavior of this compound on metal surfaces?

DFT studies reveal donor-acceptor interactions between the pyridine ring’s nitrogen and metal atoms. Key findings:

  • Charge transfer from pyridine’s lone pairs to vacant d-orbitals of Fe enhances adsorption .
  • Nitro groups increase electron-withdrawing effects, improving binding energy (ΔG ≈ -35 kJ/mol) .
  • Simulated adsorption isotherms (Langmuir/Freundlich) align with experimental efficiency (98.6% at 200 ppm) .

Q. What structure-activity relationships (SAR) govern the inhibitory potency of vinylpyridine derivatives against enzymes like CYP1B1?

  • Positional effects : Pyridine at C2 (vs. C3/C4) improves IC₅₀ values (e.g., 0.011 μM for 4a vs. 0.032 μM for 4b) due to proximity to heme iron (2.4 Å) .
  • Substituent effects : Nitro groups enhance π-stacking with Phe134 in CYP1B1’s active site, increasing inhibition 7.5-fold over non-nitrated analogs .
  • Hydrogen bonding : 17β-OH groups (e.g., in estradiol derivatives) form H-bonds with Asn228, boosting affinity .

Q. How do solvent polarity and substituents influence the UV/Vis absorption spectra of vinylpyridine derivatives?

Studies on analogous azo-pyridones show:

  • Solvent effects : Polar solvents (e.g., DMSO) redshift λ_max by 20–30 nm due to stabilized excited states .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) by enhancing conjugation .

Q. What experimental design considerations are critical for optimizing corrosion inhibition studies with this compound?

  • Electrochemical testing : Use potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in 0.5 M H₂SO₄ to quantify inhibition efficiency .
  • Surface analysis : SEM/EDX confirms uniform adsorption; AFM measures roughness reduction (e.g., from 120 nm to 25 nm post-treatment) .
  • Temperature effects : Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots validate physisorption vs. chemisorption .

Q. How should stability and storage conditions be managed for this compound?

  • Storage : Seal in amber glass under argon at -20°C to prevent photodegradation and oxidation .
  • Handling : Use gloveboxes for air-sensitive steps; avoid static discharge (flammable vapor pressure: 0.1 mmHg at 25°C) .

Q. How can conflicting data on inhibition efficiency or biological activity be resolved?

  • Control experiments : Compare purity (HPLC >98%) and stereochemistry (chiral HPLC) to rule out batch variability .
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates (n ≥ 3) to assess statistical significance (e.g., p < 0.05 for 4a vs. ANF) .

Q. What advanced spectroscopic methods can probe supramolecular interactions of this compound?

  • X-ray crystallography : Resolve π-π stacking distances (3.4–3.6 Å) between pyridine and aromatic residues .
  • Surface-enhanced Raman spectroscopy (SERS) : Detect adsorption orientation on Au/Ag nanoparticles .

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